molecular formula C11H20O5 B13857398 Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate)

Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate)

Cat. No.: B13857398
M. Wt: 232.27 g/mol
InChI Key: LVXNBYHAAHVEJL-CFCGPWAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) involves several steps. One common method starts with the protection of the hydroxyl groups of a pentose sugar, followed by selective deoxygenation at the 2-position. The final step involves esterification with 2,2-dimethylpropanoic acid .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is typically synthesized in laboratory settings for research purposes. The process involves standard organic synthesis techniques, including protection-deprotection strategies and esterification reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) involves its interaction with specific enzymes and proteins. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism. The molecular targets include various glycosidases and transferases, which play crucial roles in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) is unique due to its specific esterification with 2,2-dimethylpropanoic acid, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized biochemical research applications.

Properties

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

[(2R,5R)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7?,8-,9-/m1/s1

InChI Key

LVXNBYHAAHVEJL-CFCGPWAMSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1C(C[C@@H](O1)OC)O

Canonical SMILES

CC(C)(C)C(=O)OCC1C(CC(O1)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.